molecular formula C26H30FN3O4 B2978143 5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one CAS No. 371211-29-9

5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2978143
CAS No.: 371211-29-9
M. Wt: 467.541
InChI Key: ZACGBXJDLGEHLO-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolone core substituted with fluorophenyl, hydroxy, isopropoxybenzoyl, and piperazinyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrrolone core.

    Isopropoxybenzoylation: This step involves the acylation of the pyrrolone core with an isopropoxybenzoyl chloride in the presence of a base such as triethylamine.

    Piperazinyl Ethyl Substitution: The final step includes the alkylation of the pyrrolone core with a piperazine derivative, typically using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The ester linkage in the isopropoxybenzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with various biological targets suggests it may have applications in drug discovery, particularly in the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals, polymers, and advanced materials. Its unique chemical properties could contribute to the creation of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one likely involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features enable it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the piperazinyl group may facilitate binding to neurotransmitter receptors, while the fluorophenyl group could enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-(piperidin-1-yl)ethyl)-1H-pyrrol-2(5H)-one
  • 5-(4-bromophenyl)-3-hydroxy-4-(4-ethoxybenzoyl)-1-(2-(morpholin-1-yl)ethyl)-1H-pyrrol-2(5H)-one

Uniqueness

Compared to similar compounds, 5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one stands out due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The isopropoxybenzoyl group also imparts unique steric and electronic properties, potentially enhancing its interaction with specific molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O4/c1-17(2)34-21-9-5-19(6-10-21)24(31)22-23(18-3-7-20(27)8-4-18)30(26(33)25(22)32)16-15-29-13-11-28-12-14-29/h3-10,17,23,28,31H,11-16H2,1-2H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEXGMGZCMALTK-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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